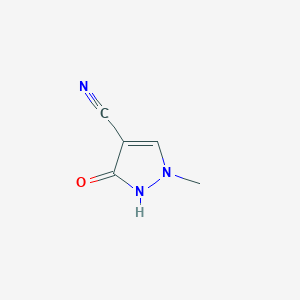
3-Hydroxy-1-methyl-1H-pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-1-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring with a hydroxyl group at the 3-position, a methyl group at the 1-position, and a nitrile group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-methyl-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazines with malononitrile derivatives under acidic or basic conditions. For example, the reaction of methyl malonyl chloride with hydrazines followed by cyclization with tert-butoxy-bis(dimethylamino)methane can yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-1-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-oxo-1-methyl-1H-pyrazole-4-carbonitrile, while reduction of the nitrile group can produce 3-hydroxy-1-methyl-1H-pyrazole-4-amine.
Applications De Recherche Scientifique
3-Hydroxy-1-methyl-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-1-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes such as dihydroorotate dehydrogenase, which is involved in the biosynthesis of pyrimidine nucleotides. The compound binds to the active site of the enzyme, blocking its activity and thereby affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1,2-dihydro-3H-pyrazol-3-one: Similar structure but lacks the nitrile group.
1-Methyl-3-pyrazolone: Similar structure but lacks the nitrile group.
5-Hydroxy-1-methyl-1H-pyrazole-4-carboxylate: Similar structure but has a carboxylate group instead of a nitrile group.
Uniqueness
3-Hydroxy-1-methyl-1H-pyrazole-4-carbonitrile is unique due to the presence of both a hydroxyl group and a nitrile group on the pyrazole ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C5H5N3O |
|---|---|
Poids moléculaire |
123.11 g/mol |
Nom IUPAC |
2-methyl-5-oxo-1H-pyrazole-4-carbonitrile |
InChI |
InChI=1S/C5H5N3O/c1-8-3-4(2-6)5(9)7-8/h3H,1H3,(H,7,9) |
Clé InChI |
SPGDZTGAWYTIFG-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=O)N1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


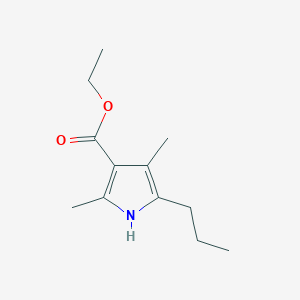

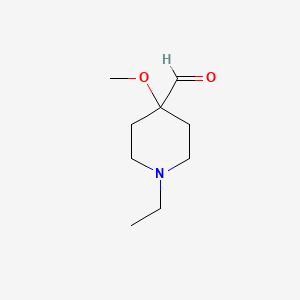
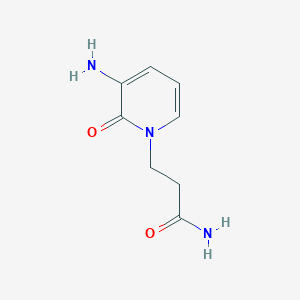
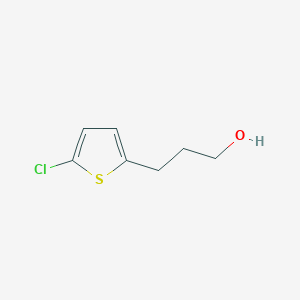

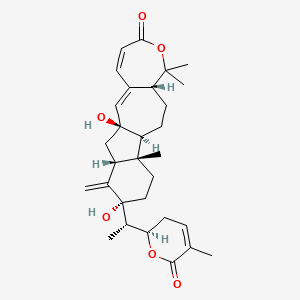
![(1R,6S,7R)-Bicyclo[4.1.0]heptan-7-amine](/img/structure/B13076980.png)
![6-Iodobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B13076993.png)
![3-[(2-Iodocyclooctyl)oxy]oxetane](/img/structure/B13077001.png)
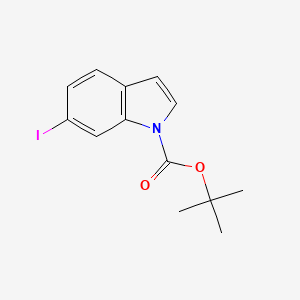
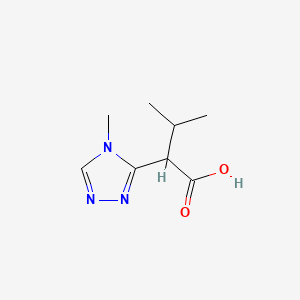
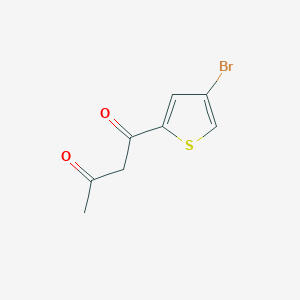
![(3R)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid](/img/structure/B13077028.png)
